molecular formula C8H15INP B14531260 Trimethyl(1-methyl-1H-pyrrol-2-yl)phosphanium iodide CAS No. 62754-75-0

Trimethyl(1-methyl-1H-pyrrol-2-yl)phosphanium iodide

Cat. No.: B14531260
CAS No.: 62754-75-0
M. Wt: 283.09 g/mol
InChI Key: KATKWZAPIZBKCF-UHFFFAOYSA-M
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Description

Trimethyl(1-methyl-1H-pyrrol-2-yl)phosphanium iodide is a chemical compound with the molecular formula C9H17INP It is a phosphonium salt that features a pyrrole ring substituted with a trimethylphosphonium group

Properties

CAS No.

62754-75-0

Molecular Formula

C8H15INP

Molecular Weight

283.09 g/mol

IUPAC Name

trimethyl-(1-methylpyrrol-2-yl)phosphanium;iodide

InChI

InChI=1S/C8H15NP.HI/c1-9-7-5-6-8(9)10(2,3)4;/h5-7H,1-4H3;1H/q+1;/p-1

InChI Key

KATKWZAPIZBKCF-UHFFFAOYSA-M

Canonical SMILES

CN1C=CC=C1[P+](C)(C)C.[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl(1-methyl-1H-pyrrol-2-yl)phosphanium iodide typically involves the reaction of 1-methyl-1H-pyrrole with trimethylphosphine in the presence of an iodinating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

1-methyl-1H-pyrrole+trimethylphosphine+iodinating agentTrimethyl(1-methyl-1H-pyrrol-2-yl)phosphanium iodide\text{1-methyl-1H-pyrrole} + \text{trimethylphosphine} + \text{iodinating agent} \rightarrow \text{this compound} 1-methyl-1H-pyrrole+trimethylphosphine+iodinating agent→Trimethyl(1-methyl-1H-pyrrol-2-yl)phosphanium iodide

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Trimethyl(1-methyl-1H-pyrrol-2-yl)phosphanium iodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The iodide ion can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like halides or alkoxides can be used under mild conditions.

Major Products:

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phosphonium salts.

Scientific Research Applications

Trimethyl(1-methyl-1H-pyrrol-2-yl)phosphanium iodide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential role in biological systems and as a probe for studying biochemical pathways.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Trimethyl(1-methyl-1H-pyrrol-2-yl)phosphanium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    Trimethylphosphine: A related phosphine compound with similar reactivity.

    1-Methyl-1H-pyrrole: The parent pyrrole compound without the phosphonium group.

    Phosphonium iodides: Other phosphonium salts with different substituents.

Uniqueness: Trimethyl(1-methyl-1H-pyrrol-2-yl)phosphanium iodide is unique due to the presence of both a pyrrole ring and a trimethylphosphonium group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

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